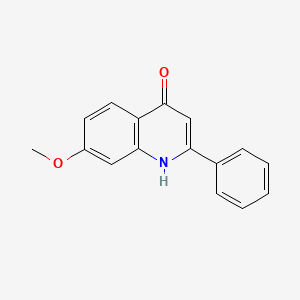
7-Methoxy-2-phenyl-quinolin-4-ol
説明
7-Methoxy-2-phenyl-quinolin-4-ol is a chemical compound with the molecular formula C16H13NO2 . It is a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, such as this compound, has been the subject of numerous studies. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . This core is substituted with a methoxy group at the 7-position and a phenyl group at the 2-position .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring systems as they undergo nucleophilic and electrophilic substitution reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.28000, a density of 1.206g/cm3, and a boiling point of 430.7ºC at 760 mmHg . The melting point is not available .科学的研究の応用
1. Antiviral Activity
7-Methoxy-2-phenyl-quinolin-4-ol derivatives have been evaluated for their antiviral properties. For instance, a study synthesized a series of 7-methoxy-3-heterocyclic quinolin-6-ol derivatives, which exhibited potent and selective activity against the Hepatitis B virus (HBV) in the HepG2.2.15 cell line. These compounds displayed IC50 values of less than 5.0 µM, indicating their effectiveness in inhibiting HBV (Liu et al., 2015).
2. Anticancer Potential
This compound and its derivatives have shown promise as anticancer agents. In one study, derivatives of 5-hydroxy-7-methoxy-2-phenyl-4-quinolone were synthesized and evaluated for their ability to induce cell cycle arrest and antiproliferative activity against various human tumor cell lines. The presence of specific substituents like the 5-hydroxyl group and the 7-methoxy group were found essential for their antimitotic activity (Hadjeri et al., 2004).
3. Corrosion Inhibition
The compound and its derivatives have been studied for their role in corrosion inhibition. Novel quinoline derivatives, including variants of this compound, were investigated for their corrosion mitigation effect on mild steel in acidic medium. Electrochemical and surface analysis techniques confirmed that these derivatives act as effective corrosion inhibitors, with some acting as mixed-type inhibitors and others as cathodic inhibitors (Singh et al., 2016).
4. Synthesis of Other Compounds
This compound also serves as a key intermediate in the synthesis of other pharmacologically relevant compounds. For example, an efficient and safe process for the synthesis of 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, a key intermediate for the potent HCV NS3 protease inhibitor BILN 2061, was developed, showcasing the compound's significance in medicinal chemistry (Frutos et al., 2006).
将来の方向性
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the synthesis of quinoline derivatives, including 7-Methoxy-2-phenyl-quinolin-4-ol, is likely to continue to be a focus of research. Future directions may include the development of greener and more sustainable chemical processes, as well as the exploration of new biological and pharmaceutical activities .
特性
IUPAC Name |
7-methoxy-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20430-72-2 | |
| Record name | 20430-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)
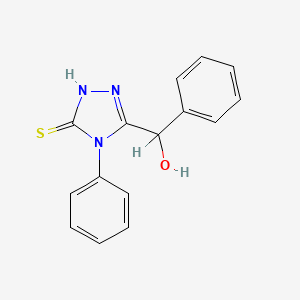
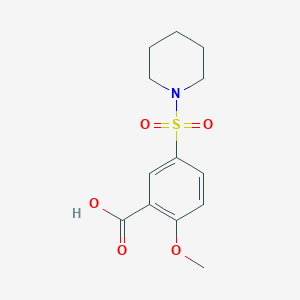
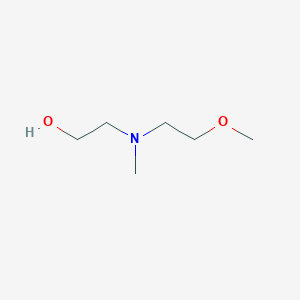
![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)
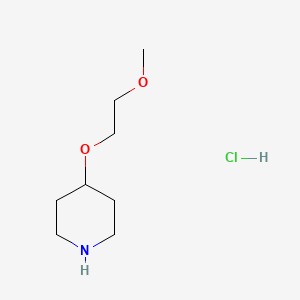
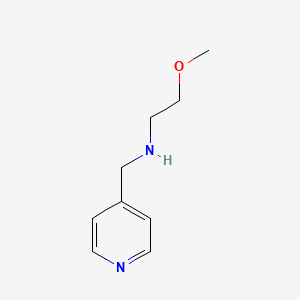
![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)
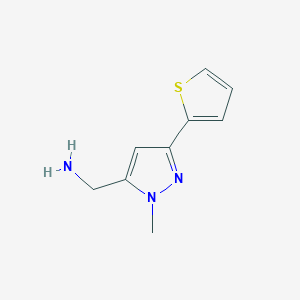
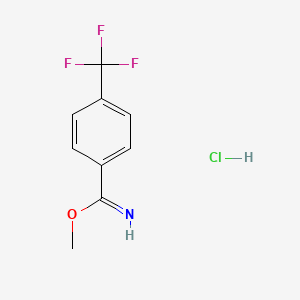
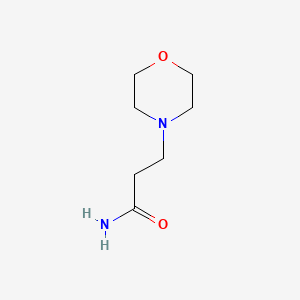
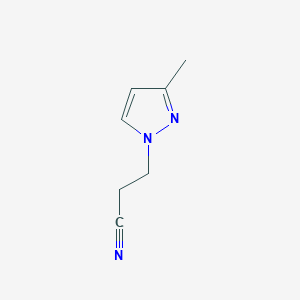
![methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B3022376.png)
![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)